![molecular formula C18H21N5O3 B3008289 9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 843672-88-8](/img/structure/B3008289.png)
9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine-2,4-dione derivatives is detailed in the first paper, where the authors describe the design and synthesis of a series of compounds leading to the discovery of a highly potent and orally active non-peptide LHRH antagonist . This synthesis involves the incorporation of a biaryl moiety and a unique methoxyurea side chain, which is speculated to form an intramolecular hydrogen bond that could enhance membrane permeability and oral absorption .
Molecular Structure Analysis
The molecular structure of a related compound is analyzed in the second paper, where the crystal structure is determined by X-ray diffraction . The compound exhibits a triclinic space group with a slightly distorted central pyridine ring adopting a boat conformation. The outer six-membered rings show half-chair and distorted boat conformations, respectively . These structural details provide insights into the conformational flexibility and potential intermolecular interactions of such compounds.
Chemical Reactions Analysis
While the provided papers do not explicitly discuss chemical reactions involving the specific compound , they do provide insights into the reactivity of similar structures. The first paper implies that the methoxyurea side chain of the synthesized LHRH antagonist may participate in intramolecular hydrogen bonding, which could influence the compound's reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are inferred from their structural characteristics and biological activities. The first paper suggests that the thienopyrimidine-2,4-dione core is an excellent surrogate for thienopyridin-4-one, indicating good oral bioavailability and potency as an LHRH receptor antagonist . The second paper's analysis of the crystal structure provides data on the compound's solid-state properties, such as its space group, cell dimensions, and hydrogen bonding patterns, which could affect its solubility and stability .
Scientific Research Applications
Synthesis and Structural Analysis
An Efficient Synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines
- This study highlights a method for synthesizing 7,8-Dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines, leading to various structural formations including the dihydropyrimido[5,4-d]pyrimidine structure through nucleophilic attack and intramolecular cyclization processes (Carvalho et al., 2007).
Crystal Structure Determination
Three-Six-Membered Rings with Diverse Conformations in the Structure
- A detailed X-ray diffraction analysis at 153(2) K revealed the crystal structure of a compound with similarities in the aromatic structure, providing insights into the conformation and polymer formation in crystals (Wang et al., 2011).
Bioavailability and Receptor Antagonism
Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety
- This research presents the design, synthesis, and discovery of highly potent and orally active non-peptide LHRH antagonists, highlighting the significance of the thienopyrimidine-2,4-dione core as an excellent surrogate for developing new therapeutic agents (Sasaki et al., 2003).
Antimicrobial and Anti-inflammatory Activities
Synthesis and Characterisation of Some Novel Fused Thiazolo[3,2-A] Pyrimidinones
- The study focused on the synthesis and evaluation of novel fused thiazolo[3,2-a]pyrimidinone derivatives, showing promising antimicrobial and anti-inflammatory activities, which underscores the potential of such compounds in medicinal chemistry (Abbas et al., 2015).
Synthesis and Pharmacological Evaluation
New Arylpiperazine 5-HT(1A) Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment
- This study elaborates on the synthesis and pharmacological evaluation of new arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione, showing high affinity for 5-HT(1A) receptors and potential as pre- and postsynaptic 5-HT(1A) receptor antagonists, indicating their utility in exploring therapeutic avenues (Jurczyk et al., 2004).
Future Directions
properties
IUPAC Name |
9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-9-22(12-6-5-7-13(8-12)26-4)17-19-15-14(23(17)10-11)16(24)21(3)18(25)20(15)2/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYASJSONXZRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
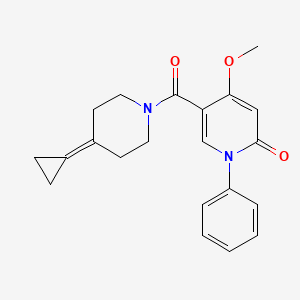

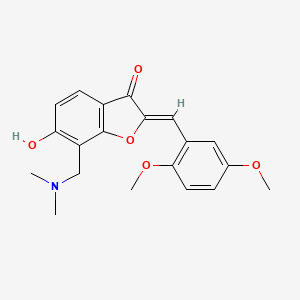

![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)
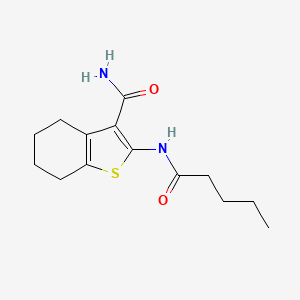
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)
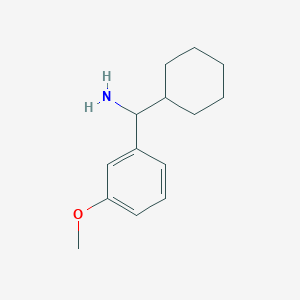
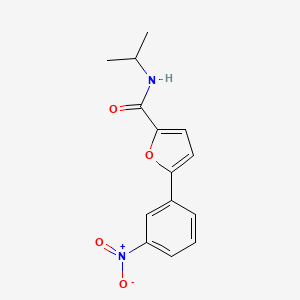
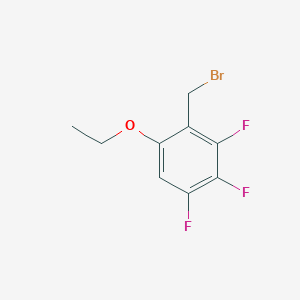
![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)